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L-[1-13C]mannose

Cat. No.: B1161251
M. Wt: 181.15
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Metabolic Research

Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), have become indispensable tools in modern metabolic studies. ebi.ac.ukCurrent time information in Bangalore, IN. Unlike radioactive isotopes (e.g., ³H or ¹⁴C), stable isotopes are non-radioactive, making them safe for use in a wide range of in vivo studies, including those involving human subjects. oup.com This safety profile allows for the investigation of whole-body metabolism without the risks associated with radiation exposure. Current time information in Bangalore, IN.

The use of stable isotope tracers provides a dynamic view of metabolic fluxes—the rates of turnover in a metabolic pathway—rather than just static concentrations of metabolites. mdpi.comnih.gov Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the incorporation of these heavy isotopes into various metabolites. oup.comnih.gov This allows researchers to delineate complex metabolic networks, identify previously unknown pathways, and quantify the contribution of different substrates to a particular metabolic pool. mdpi.comelifesciences.org For instance, by using specifically labeled glucose molecules, researchers can trace the carbon atoms through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, revealing the relative activity of these fundamental pathways. nih.gov

Role of L-[1-13C]mannose as a Biochemical Probe

This compound is a specialized isotopically labeled sugar. It is the L-isomer of mannose, with the carbon-1 position specifically labeled with a stable ¹³C isotope. isotope.commedchemexpress.com While the D-isomer of mannose is a common and vital component of mammalian metabolism, particularly in the N-glycosylation of proteins, the role of L-mannose is far less prevalent and understood in higher organisms. wikipedia.orgfrontiersin.org

The primary application of this compound is as a tracer in metabolic research and for biomolecular NMR studies. isotope.com Its utility as a biochemical probe stems from its unique identity, which allows it to be distinguished from the more abundant D-mannose. This specificity makes it a potential tool for investigating:

Enzyme Specificity: Studying enzymes that may act on L-sugars. For example, some microbial enzymes like L-rhamnose isomerase are known to produce L-mannose from L-fructose. nih.gov

Microbial Metabolism: Investigating specific metabolic pathways in bacteria or yeast that may utilize L-sugars, distinct from mammalian pathways.

L-Fucose Synthesis: While the de novo synthesis of the biologically important L-sugar, GDP-L-fucose, begins with GDP-D-mannose, the study of L-sugar metabolism is crucial for understanding these conversion pathways. oup.compnas.org Tracing L-mannose could help determine if any alternative or salvage pathways for L-fucose or other L-sugars exist.

The labeling at the C-1 position is significant. Depending on the metabolic pathway, this carbon atom may be retained or lost (e.g., as CO₂ in decarboxylation reactions), providing precise information about the specific enzymatic steps the molecule has undergone.

Table 1: Potential Research Applications of this compound
Research AreaObjectiveAnalytical TechniquePotential Finding
Microbial BiochemistryTo trace the metabolic fate of L-mannose in bacterial or yeast cultures.GC-MS, LC-MSIdentification of unique catabolic or anabolic pathways for L-sugars.
EnzymologyTo test the substrate specificity of sugar kinases, isomerases, or epimerases.NMR Spectroscopy, MSDetermination of whether an enzyme can bind or process L-mannose versus D-mannose.
GlycobiologyTo investigate the potential for non-canonical incorporation of L-sugars into glycans.LC-MS/MSTo confirm or rule out the presence of L-mannose in complex carbohydrates under specific conditions.
Metabolic EngineeringTo track the efficiency of engineered pathways designed to produce L-sugars.NMR, MSQuantification of flux through a synthetic biological pathway.

Historical Context of Mannose Tracer Studies

The study of mannose metabolism has historically relied on isotopic tracers. For many decades, biosynthetic studies of glycosylation predominantly used radiolabeled [2-³H]mannose. nih.gov This tritium-labeled tracer was instrumental in elucidating the pathways of mannose incorporation into glycoproteins. When [2-³H]mannose is converted to fructose-6-phosphate (B1210287) by phosphomannose isomerase, the tritium (B154650) at the C-2 position is released as ³HOH (tritiated water), providing a measure of mannose catabolism. nih.gov While effective, this radiolabel could not be used to trace the fate of the mannose carbon skeleton beyond its initial phosphorylation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula ¹³CC₅H₁₂O₆ B1161251 L-[1-13C]mannose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

¹³CC₅H₁₂O₆

Molecular Weight

181.15

Origin of Product

United States

Advanced Analytical Techniques for L 1 13c Mannose and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Mannose Studies

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-resolution information on the structure and dynamics of molecules. acs.org The incorporation of a ¹³C isotope at a specific position, such as the anomeric carbon (C1) in L-[1-13C]mannose, significantly enhances the NMR signal of that carbon, facilitating its detection and the study of its chemical environment. isotope.com This isotopic labeling is instrumental in overcoming the challenges posed by the low natural abundance of ¹³C (approximately 1.1%) and the often-low concentrations of metabolic intermediates. acs.org

In aqueous solutions, mannose exists as a mixture of different forms, or tautomers, including α- and β-pyranoses, furanoses, and a small fraction of acyclic aldehyde and hydrate (B1144303) forms. High-resolution ¹³C NMR spectroscopy, particularly when applied to [1-¹³C]-labeled mannose, is a precise method for detecting and quantifying these minor tautomers. nd.edu

A study utilizing high-resolution 150 MHz ¹³C NMR on D-[1-¹³C]mannose successfully identified and quantified the aldehyde and hydrate forms. nd.edu The distinct chemical shifts of the ¹³C-labeled C1 carbon in each tautomer allow for their differentiation. For instance, the C1 chemical shifts for the hydrate and aldehyde forms of D-aldohexoses were found to be around 90.6 ppm and 205.9 ppm, respectively. nd.edu The ability to accurately integrate the signals from these different forms provides quantitative data on their equilibrium distribution in solution.

The following table presents the equilibrium composition of D-mannose tautomers in D₂O at 30°C, as determined by ¹³C NMR.

TautomerPercentage (%)
α-pyranose65.5
β-pyranose34.5
α-furanose~0.5
β-furanose~0.5
Aldehyde0.0032
Hydrate0.006
Data derived from studies on D-aldohexoses. nd.edu

These studies demonstrate the power of high-resolution ¹³C NMR in providing a detailed picture of the conformational landscape of mannose in solution, which is crucial for understanding its recognition by enzymes and transport proteins.

The structural complexity of glycans and glycoconjugates, which often feature mannose as a key component, necessitates the use of multi-dimensional NMR techniques. acs.org These methods, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), correlate the chemical shifts of different nuclei (e.g., ¹H and ¹³C), allowing for the unambiguous assignment of NMR signals and the determination of connectivity between sugar residues. nih.gov

The use of site-specifically ¹³C-labeled monosaccharides, including mannose, greatly facilitates these analyses. nih.gov For example, incorporating L-[1-¹³C]mannose into a glycan allows for the selective observation of signals originating from the anomeric carbon and its immediate surroundings. This simplifies crowded spectra and aids in determining linkage positions and anomeric configurations. acs.org Advanced techniques like 4D ¹H,¹³C,¹H,¹³C-NOESY-HSQC have been used to resolve signal overlap and confirm conformational details, such as the inverted ¹C₄ conformation of mannosyl residues in certain glycans. nih.govacs.org

Solid-state NMR (ssNMR) spectroscopy is uniquely suited for studying the structure and dynamics of molecules in non-crystalline, solid, or semi-solid states, such as membrane-bound proteins or large biomolecular assemblies. acs.orgscirp.org This technique is particularly valuable for investigating the interactions between mannose-containing glycans and their binding partners, like lectins or antibodies, in an environment that mimics their native state. researchgate.net

In ssNMR studies, isotopic labeling with ¹³C is often essential to obtain sufficient signal for analysis. researchgate.net By using ¹³C-enriched L-mannose, researchers can probe the specific sites of interaction. For instance, ssNMR has been used to study the binding of the antibiotic pradimicin A to mannose. By using ¹³C-labeled mannose and ¹³C-labeled pradimicin A, specific cross-peaks in 2D Dipolar Assisted Rotational Resonance (DARR) spectra revealed the proximity of certain carbon atoms from both molecules, identifying the binding interface at an atomic level. rsc.org The DARR technique facilitates polarization transfer between ¹³C nuclei that are in close spatial proximity (up to ~6 Å), providing direct evidence of interaction. rsc.org

Multi-Dimensional NMR Approaches for Glycan and Glycoconjugate Analysis

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Tracing

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like gas chromatography (GC), it becomes a powerful tool for identifying and quantifying metabolites in complex biological samples. nih.gov In metabolic studies, the use of stable isotope tracers like L-[1-¹³C]mannose allows researchers to follow the path of the labeled carbon atom through various metabolic pathways. nih.gov

When a cell metabolizes L-[1-¹³C]mannose, the ¹³C label is incorporated into downstream metabolites. This results in a population of molecules for each metabolite that differ in the number of incorporated isotopic atoms. These molecules are known as mass isotopomers, and their relative abundances are described by the Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV). nih.gov

GC-MS is commonly used to measure the MIDs of metabolites. nih.gov After extraction and chemical derivatization, the metabolites are separated by GC and detected by MS. The mass spectrometer measures the intensity of the ion corresponding to the unlabeled metabolite (M0) and the ions containing one or more ¹³C atoms (M+1, M+2, etc.).

A critical step in this analysis is the correction for the natural abundance of stable isotopes (primarily ¹³C, but also others) in both the metabolite itself and the derivatizing agent. nih.govresearchgate.net Several computational methods and software packages have been developed to perform these corrections, ensuring that the measured MIDs accurately reflect the incorporation of the tracer. nih.gov The corrected MIDs provide quantitative data on the contribution of L-mannose to the synthesis of various metabolites, offering insights into the activity of specific metabolic pathways.

The introduction of L-[1-¹³C]mannose as a tracer enables the detection and identification of its metabolic products. As L-mannose is metabolized, the ¹³C label from the C1 position is transferred to various intermediates. europa.eu For example, mannose can be converted to fructose-6-phosphate (B1210287) and enter glycolysis, or it can be incorporated into glycoproteins. europa.eu

Metabolites derived from the tracer will exhibit a specific mass shift in the mass spectrum. For instance, a metabolite that directly incorporates the intact carbon skeleton of this compound will show an increased abundance of the M+1 isotopomer. Tandem MS (MS/MS) can further aid in identification by fragmenting the parent ion and analyzing the masses of the resulting fragment ions. researchgate.netfrontiersin.org This provides structural information and can help pinpoint the location of the ¹³C label within the metabolite.

This isotopic tracing approach has been instrumental in mapping metabolic networks. For example, studies using ¹³C-labeled glucose have elucidated fluxes through central carbon metabolism, and similar principles apply to tracing L-mannose. nih.gov By tracking the appearance of the ¹³C label in various compounds over time, researchers can map active metabolic pathways and identify previously unknown metabolic fates of L-mannose. nih.gov

High-Resolution Mass Spectrometry for Comprehensive Metabolome Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for the comprehensive profiling of metabolites, including those derived from this compound. This technique's ability to provide highly accurate mass measurements is crucial for the unambiguous identification of compounds in complex biological samples. nih.gov When coupled with stable isotope labeling, such as with ¹³C, HRMS allows for the differentiation of labeled metabolites from the endogenous, unlabeled pool, facilitating the tracing of metabolic pathways. nih.govnih.gov

A key advantage of using ¹³C-labeled compounds with HRMS is the ability to distinguish true biological metabolites from background contaminants. nih.gov By comparing the mass spectra of extracts from systems fed with ¹²C and ¹³C-labeled precursors, researchers can confidently identify compounds of biological origin through the principle of ¹²C/¹³C peak pairing. nih.gov This approach significantly reduces ambiguity in chemical formula assignment, as a measured mass can be definitively linked to a specific chemical formula. nih.gov

In the context of this compound, HRMS can be employed to trace the incorporation of the ¹³C label into various downstream metabolites. For instance, studies have utilized HRMS to follow the metabolic fate of other ¹³C-labeled monosaccharides, demonstrating the rapid turnover and incorporation into complex structures like glycoproteins. rsc.org Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap-based mass spectrometers provide the necessary high resolution and mass accuracy for these detailed metabolomic analyses. nih.govcreative-proteomics.com The combination of liquid chromatography (LC) with HRMS (LC-HRMS) further enhances the separation and identification of a wide range of metabolites, providing a comprehensive view of the metabolic landscape. nih.govacs.org

Table 1: Application of High-Resolution Mass Spectrometry in Metabolomics

Analytical PlatformKey FeatureApplication in Isotope TracingReference
FT-ICR-MSUltra-high resolution and mass accuracyUnambiguous assignment of chemical formulas for ¹³C-labeled metabolites. nih.gov
Orbitrap LC-MSHigh resolution and sensitivityDetailed structural analysis and identification of labeled glycans and glycoproteins. creative-proteomics.com
LC-HRMSCombines separation with high-resolution detectionLarge-scale profiling of metabolic activities and pathway determination from ¹³C mass isotopomers. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, GC) for Sample Preparation and Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are fundamental for the separation, purification, and analysis of this compound and its metabolites from complex biological matrices. rsc.orgtum.de These methods are often used in conjunction with mass spectrometry to provide robust and sensitive quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of monosaccharides like mannose. researchgate.net Various HPLC methods have been developed for the separation and quantification of mannose in biological fluids. researchgate.netnih.govfrontiersin.org A significant challenge in mannose analysis is its separation from other sugars, especially its C2 epimer, glucose, which is often present in much higher concentrations. nih.gov

Several HPLC column types and mobile phases are employed to achieve effective separation. For instance, a SUPELCOGEL™ Pb column with water as the mobile phase has been used for the separation of D-mannose, with a stable isotope-labeled mannose (D-mannose-¹³C₆) as an internal standard for accurate quantification by LC-MS/MS. nih.gov Another approach involves derivatization of the sugar with a reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by separation on a C18 column. frontiersin.orgnih.gov Hydrophilic interaction liquid chromatography (HILIC) is another effective method for separating polar compounds like sugars. nih.gov

Table 2: Examples of HPLC Methods for Mannose Analysis

Column TypeMobile PhaseDetection MethodKey FindingReference
SUPELCOGEL™ Pb, 6% CrosslinkedHPLC waterNegative ionization electrospray MSClear separation of D-mannose from D-glucose, D-galactose, and D-fructose. nih.gov
Poroshell EC-C18Gradient of NH₄Ac-HAc and acetonitrileUV or MSSimultaneous quantification of free mannose and glucose after derivatization. frontiersin.orgnih.gov
HILICAcetonitrile/water gradientMS/MSSeparation of multiple sugars and humectants with high sensitivity. nih.gov
CarboPac™ PA-10 (HPAEC)NaOH-NaOAc gradientPulsed Amperometric Detection (PAD)Simultaneous separation of various monosaccharides and uronic acids. ncsu.edu

Gas Chromatography (GC)

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another highly sensitive method for analyzing monosaccharides. rsc.orgcreative-proteomics.com A critical step in GC analysis of sugars is derivatization to convert the non-volatile sugars into volatile derivatives. ncsu.edu This process, while effective, can be labor-intensive. nih.gov

GC-MS has been instrumental in studying the metabolic origins of mannose in glycoproteins. By using stable isotope-labeled precursors like [1,2-¹³C]glucose or [4-¹³C]mannose, researchers can hydrolyze the N-glycans from cells, derivatize the resulting monosaccharides, and analyze them by GC-MS to quantify the contribution of different sources to the mannose pool. rsc.orgnih.gov This approach provides precise quantitative data on the metabolic flux of mannose into glycosylation pathways. nih.govnih.gov

Applications of L 1 13c Mannose in Metabolic Flux Analysis and Pathway Elucidation

Quantitative Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to determine the rates of intracellular metabolic reactions. cortecnet.comd-nb.info It involves feeding cells a substrate, such as L-[1-13C]mannose, that is labeled with the stable isotope 13C. As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and applying computational models, the fluxes through the metabolic network can be quantified. cortecnet.comrsc.org This approach provides a detailed snapshot of cellular metabolism under specific conditions. sci-hub.se

Steady-state 13C-MFA is performed under conditions where both metabolic and isotopic steady states are achieved. mdpi.com This means that the concentrations of intracellular metabolites and the rates of metabolic reactions are constant over time, and the isotopic labeling of metabolites has reached a stable equilibrium. mdpi.com To conduct these experiments, cells are cultured on a 13C-labeled substrate until this equilibrium is reached. sci-hub.se The distribution of 13C isotopes in proteinogenic amino acids or other stable cellular components is then analyzed. researchgate.net

The fundamental assumption is that the rate of enzymatic reactions is not significantly affected by the presence of the heavy isotope. sci-hub.se By analyzing the resulting mass isotopomer distributions (MIDs) of key metabolites, researchers can deduce the relative contributions of different pathways to the production of those metabolites. nih.gov For instance, using specifically labeled glucose tracers, researchers have been able to precisely estimate fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov While this compound is less common than labeled glucose, the principles remain the same, allowing for the quantification of mannose-specific metabolic routes.

In many biological scenarios, assuming a steady state is not valid, especially when studying dynamic responses to stimuli or environmental changes. Isotopic non-stationary 13C-MFA (INST-MFA) is a more advanced technique that addresses this limitation. researchgate.netnih.gov INST-MFA is applied to systems that are at a metabolic steady state but are sampled during the transient phase before isotopic steady state is reached. researchgate.netnih.gov

This method involves introducing the 13C-labeled tracer and then collecting samples at multiple time points as the label propagates through the metabolic network. frontiersin.orgvanderbilt.edu The dynamic changes in the isotopic labeling of intracellular metabolites provide rich data that can be used to resolve fluxes with high precision, including exchange fluxes that are often difficult to measure with steady-state MFA. vanderbilt.edu INST-MFA is particularly valuable for studying systems with slow metabolic rates or large metabolite pools, such as in animal cell cultures. researchgate.netnih.gov The use of this compound in an INST-MFA framework would allow for the detailed, time-resolved analysis of mannose metabolism dynamics.

The calculation of metabolic fluxes from 13C labeling data is a complex task that relies heavily on computational modeling and specialized software. d-nb.inforsc.org The process begins with the construction of a stoichiometric model of the relevant metabolic network, which includes all known biochemical reactions and their atom transitions. d-nb.info This model serves as the framework for simulating the flow of the 13C label through the pathways.

Several software tools have been developed to facilitate 13C-MFA, such as INCA, OpenFLUX, and 13CFLUX2. mdpi.comresearchgate.net These programs take the metabolic network model and the experimentally measured labeling data as inputs. They then use iterative algorithms to find the set of metabolic fluxes that best explains the observed isotopic patterns. d-nb.info The output includes the estimated flux values for each reaction in the network, along with confidence intervals that indicate the precision of the estimates. d-nb.info These computational tools are essential for extracting meaningful biological insights from the complex datasets generated in 13C-MFA experiments. nih.gov

Isotopic Non-Stationary 13C MFA for Dynamic Metabolic Responses

Elucidation of Mannose Metabolic Pathways

The use of isotopically labeled mannose, including this compound, has been instrumental in unraveling the complexities of mannose metabolism. By tracing the fate of the labeled carbon, researchers can identify active metabolic pathways, discover new reactions, and quantify the relative importance of different metabolic routes. rsc.orgrsc.org

Mannose, once inside the cell, can be directed towards either anabolic (biosynthetic) or catabolic (breakdown) pathways. nih.gov Anabolically, mannose is a critical precursor for the synthesis of glycoproteins and other glycoconjugates. nih.govnih.gov The primary pathway involves the phosphorylation of mannose to mannose-6-phosphate (B13060355) (Man-6-P), which is then converted to mannose-1-phosphate (Man-1-P) and subsequently to GDP-mannose, the activated donor for glycosylation reactions. nih.gov

Catabolically, mannose can be converted to fructose-6-phosphate (B1210287) by the enzyme phosphomannose isomerase (PMI), thereby entering the glycolytic pathway to be used for energy production. nih.govnih.gov Studies using labeled mannose have shown that a significant portion of exogenous mannose is catabolized. nih.govnih.gov For example, in mice, over 95% of intravenously injected [2-3H]mannose was catabolized via glycolysis within two hours. nih.gov Similarly, in mammalian cells, a large percentage of mannose that enters the cell is catabolized through the action of PMI. nih.gov this compound tracing allows for the precise quantification of the flux partitioning between these anabolic and catabolic fates.

Metabolic pathways allow for the interconversion of different monosaccharides to meet the cell's needs. Mannose can be synthesized de novo from glucose, and conversely, mannose can be converted to other sugars. nih.gov Isotope tracing studies have been crucial in understanding the extent of these interconversions.

For instance, studies using 13C-labeled glucose and mannose have revealed that under physiological conditions, glucose is the major source of mannose for N-glycan synthesis in many cell types. nih.gov However, exogenous mannose is utilized much more efficiently for glycosylation than glucose. nih.govnih.gov The use of this compound can help to precisely track its conversion to other monosaccharides like fructose (B13574) and galactose. In some cell types, such as hepatic cells, the direct incorporation of mannose into high mannose N-glycans and its intact conversion to other sugars like fructose can be prominent. rsc.org These studies highlight the cell-type-specific nature of monosaccharide metabolism and the importance of labeled tracers in elucidating these complex metabolic networks. rsc.orgoup.com

Contribution of Exogenous L-Mannose to Intracellular Pools

Studies utilizing labeled mannose have been crucial in quantifying the contribution of external mannose to the internal metabolic pools of cells. Research has shown that exogenous mannose can be a significant source for N-glycan synthesis. nih.gov For instance, in certain cell lines under physiological concentrations, mannose supplied from the culture medium can account for up to 50% of the mannose incorporated into N-glycans. nih.gov The utilization of mannose for this purpose is remarkably efficient compared to glucose; approximately 1.8% of transported mannose is directed towards N-glycans, whereas only 0.026% of transported glucose shares the same fate. nih.gov

The concentration of exogenous mannose influences its metabolic routing. At a physiological concentration of 50µM, mannose is not detectably converted into other sugars like galactose or N-acetylglucosamine within N-glycans. nih.gov However, at a higher concentration of 1mM, exogenous mannose becomes the exclusive source for mannose in N-glycans. nih.gov

Interestingly, the addition of exogenous mannose does not necessarily lead to an increase in the steady-state levels of mannose-6-phosphate (Man-6-P) in normal human fibroblasts or even in those with certain congenital disorders of glycosylation (CDG). nih.gov However, in mouse embryonic fibroblasts lacking the enzyme phosphomannose isomerase (MPI), increasing exogenous mannose concentrations does lead to a significant rise in intracellular Man-6-P levels. nih.govnih.gov This accumulation can have downstream effects, such as depleting cellular ATP. nih.gov

The use of stable isotopes like this compound allows for a quantitative assessment of its contribution to various metabolic pathways, providing valuable data for understanding and potentially developing therapeutic strategies for glycosylation disorders. nih.gov

Table 1: Contribution of Exogenous Mannose to N-Glycans

Cell TypeExogenous Mannose ConcentrationContribution to N-Glycan MannoseReference
Normal Human FibroblastsPhysiological25-30% nih.gov
MPI-deficient CDG FibroblastsPhysiological80% nih.gov
Various Cell LinesPhysiologicalUp to 50% nih.gov
Hepatoma Cells1 mMBecomes sole source nih.gov

Investigation of Mannose in Glycosylation Processes

This compound is instrumental in dissecting the intricate pathways of glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids.

Incorporation of this compound into N-Glycans and Other Glycoconjugates

The labeled carbon atom in this compound allows researchers to trace its path as it becomes part of complex carbohydrate structures. Mannose is a fundamental component of N-glycans, and its incorporation begins with the synthesis of precursor molecules like mannose-6-phosphate, mannose-1-phosphate, GDP-mannose, and dolichol-P-mannose. nih.gov These precursors are used to build the lipid-linked oligosaccharide (LLO), a 14-sugar glycan that is transferred to newly synthesized proteins in the endoplasmic reticulum. nih.govmolbiolcell.org

Studies using labeled mannose have demonstrated that it is efficiently incorporated into these N-glycans. nih.govnih.gov Furthermore, this compound can be used to study other forms of glycosylation, such as O-mannosylation, where mannose is attached to serine or threonine residues of proteins. nih.govacs.org This process is critical for the function of proteins like α-dystroglycan, and defects in this pathway can lead to congenital muscular dystrophies. nih.govresearchgate.net

Regulatory Mechanisms of Glycosylation Fluxes

The flow of mannose into glycosylation pathways is tightly regulated. Labeled tracer studies help to unravel these control mechanisms. For example, the concentration of mannose-6-phosphate, a key intermediate, can influence the synthesis of the LLO precursor. nih.gov Elevated levels of Man-6-P have been shown to cause the cleavage of the LLO, potentially as a regulatory feedback mechanism. molbiolcell.org

The competition between different metabolic pathways for mannose is another regulatory aspect. A significant portion of mannose entering the cell, around 95-98%, is catabolized for energy via phosphomannose isomerase, while only about 2% is utilized for N-glycosylation. nih.gov The activity of enzymes like MPI and the availability of exogenous mannose are key determinants of the metabolic flux into the N-glycosylation pathway. nih.gov

Enzymatic Reactions in Mannose-Dependent Glycosylation Pathways

The synthesis of glycoconjugates involves a series of enzymatic reactions. This compound can be used to follow these reactions and understand their sequence and kinetics. The initial steps involve the phosphorylation of mannose to Man-6-P by hexokinase, followed by its conversion to mannose-1-phosphate by phosphomannomutase (PMM2). nih.gov Man-1-P is then converted to GDP-mannose, the primary donor for the addition of the first five mannose residues to the growing glycan chain on the cytoplasmic side of the endoplasmic reticulum. nih.gov

The process continues with the flipping of the glycan into the ER lumen, where more mannose residues are added from dolichol-P-mannose. nih.gov Subsequent trimming of mannose residues by mannosidases in the ER and Golgi apparatus is a crucial part of glycoprotein (B1211001) processing and quality control. glycoforum.gr.jpwikipedia.org

Substrate Specificity and Enzyme Kinetics Studies using this compound

The unique properties of this compound make it an excellent tool for detailed biochemical studies of enzymes involved in mannose metabolism.

Characterization of Mannose-Processing Enzymes (e.g., Phosphomannose Isomerase, Phosphomannomutase)

By using this compound as a substrate, researchers can perform kinetic analyses of enzymes like phosphomannose isomerase (MPI) and phosphomannomutase (PMM). MPI catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate. wikipedia.org PMM converts mannose-6-phosphate to mannose-1-phosphate. nih.gov

Kinetic studies provide crucial parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the affinity of the enzyme for its substrate and its maximum catalytic rate, respectively. For example, studies on Arabidopsis PMI isoenzymes revealed different Km and Vmax values for Man-6P, indicating distinct functional roles. nih.gov Similarly, kinetic analyses of phosphomannomutase have been performed to understand its reaction mechanism. oup.com The inhibition of these enzymes can also be studied using substrate analogs, providing insights into their active site structure and catalytic mechanism. nih.govresearchgate.net

Table 2: Kinetic Parameters of Mannose-Processing Enzymes

EnzymeOrganism/SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Phosphomannose Isomerase 1 (PMI1)ArabidopsisMannose-6-Phosphate41.3 ± 4.21.89 nih.gov
Phosphomannose Isomerase 2 (PMI2)ArabidopsisMannose-6-Phosphate372 ± 1322.5 nih.gov
Dolichol-Phosphate-Mannose SynthaseHuman Fibroblasts (CDG-Ie)GDP-Mannose~6-fold higher than normal~95% deficient activity nih.gov

Research Methodologies and Experimental Design Considerations for L 1 13c Mannose Tracing

Design of Isotopic Labeling Experiments

The design of an isotopic labeling experiment is crucial for obtaining meaningful and interpretable results. Key considerations include the labeling strategy and the specifics of the biological system being studied.

Choice of Labeling Strategy (e.g., Single-Position vs. Uniform Labeling)

The selection of a labeling strategy depends on the specific research question. L-[1-13C]mannose represents a single-position labeling strategy, where only the first carbon atom of the mannose molecule is a 13C isotope. cnjournals.comckisotopes.com This approach is particularly useful for tracing the initial steps of mannose metabolism and identifying pathways where the C1 carbon is specifically involved. For instance, tracking the 13C label from this compound can reveal its incorporation into various downstream metabolites, providing insights into the activity of specific enzymatic reactions.

Cell Culture and Biological System Specifics for Tracer Studies

The biological system under investigation significantly influences the design of tracer studies. In cell culture experiments, it is essential to ensure that the cells reach an isotopic steady state, where the enrichment of 13C in a given metabolite is stable over time. nih.gov The time required to reach this state depends on the metabolic fluxes and the pool sizes of the metabolite and its intermediates. nih.gov For example, in studies with human cancer cells, achieving over 98% new cellular material synthesis in a 13C medium after at least six population doublings ensures accurate analysis of polar cell extracts. nih.gov

The choice of cell line is also critical. For instance, identifying cancer cell lines with low endogenous expression of mannose phosphate (B84403) isomerase (MPI) can be crucial for studying the effects of high mannose concentrations. elifesciences.org Furthermore, the specific nutrient composition of the culture medium can impact metabolic fluxes and should be carefully controlled. In vivo studies in mouse models, such as human tumor xenografts, present additional complexities. The route of tracer administration, such as bolus intravenous injections, must be carefully planned and executed to ensure consistent delivery of the labeled substrate. nih.gov

Sample Preparation Protocols for Labeled Metabolite Analysis

Proper sample preparation is paramount for the accurate analysis of labeled metabolites. This involves efficient extraction of metabolites from the biological matrix and, in many cases, derivatization to make them suitable for analysis.

Metabolite Extraction and Derivatization

The first step in analyzing labeled metabolites is their extraction from cells or tissues. A common method involves rapidly washing the cells with a cold buffer, like phosphate-buffered saline, to remove extracellular contaminants, followed by extraction with a pre-cooled solvent such as methanol. nih.gov For tissues, flash-freezing in liquid nitrogen followed by pulverization and extraction with a solvent mixture like acetonitrile:water:chloroform is a standard procedure. nih.gov

Following extraction, derivatization is often necessary to improve the volatility and thermal stability of metabolites for analysis by gas chromatography-mass spectrometry (GC-MS). ucdavis.edurestek.com Common derivatization methods for sugars like mannose include silylation or acetylation. restek.com For example, N-acetyl methyl ester (NACME) derivatization is used for amino acids. ucdavis.edu The choice of derivatization agent and method can significantly impact the chromatographic separation and mass spectral properties of the analytes. restek.comnih.gov

Isotope Correction and Data Normalization

Raw mass spectrometry data from isotope tracing experiments must be corrected for the natural abundance of stable isotopes. nih.govmdpi.com This is crucial because naturally occurring heavy isotopes (e.g., 13C, 15N) can contribute to the measured mass isotopomer distributions, potentially leading to inaccurate quantification of tracer incorporation. researchgate.net Algorithms and software tools have been developed to perform this correction, which is a prerequisite for accurate flux analysis. nih.govresearchgate.net

Data normalization is another critical step to account for variations in sample amount and instrument response. plos.org For instance, in GC-C-IRMS analysis, sample results can be corrected based on the measured values of a working reference material. oiv.int In metabolomics studies, normalization can be performed relative to the dry weight of the extracted material or by using internal standards. nih.gov

Integration with Omics Technologies

To gain a more comprehensive understanding of cellular metabolism, data from this compound tracing can be integrated with other "omics" technologies, such as transcriptomics and proteomics. mdpi.com This multi-omics approach allows for the correlation of metabolic fluxes with changes in gene and protein expression, providing a more holistic view of cellular regulation. mdpi.comnih.gov

For example, integrating metabolomics data with transcriptomics can reveal how changes in gene expression, such as the upregulation of enzymes in the mannose metabolism pathway, correlate with increased flux through that pathway. mdpi.comnih.gov Similarly, combining proteomics with metabolomics can identify changes in protein abundance that correspond to altered metabolic states. mdpi.com Lineage tracing combined with single-cell transcriptomics can further elucidate the differentiation trajectories of cells and the associated changes in gene expression. hubrecht.eubiorxiv.orgnih.govnih.gov

This integrated analysis can help to build more comprehensive models of cellular function and identify key regulatory nodes that control metabolic responses. nih.gov For instance, an integrated network analysis combining transcriptomics, proteomics, and metabolomics has been used to identify an association between plasma mannose levels and insulin (B600854) resistance. nih.gov

Combined Metabolomics and Fluxomics Approaches

The use of this compound as a tracer is a powerful strategy in metabolic research, enabling the detailed investigation of mannose metabolism and its interplay with other central metabolic pathways. nih.gov This approach is particularly insightful when combined with metabolomics and fluxomics, which respectively provide a snapshot of metabolite levels and a dynamic measure of metabolic rates. bitesizebio.commdpi.com

Metabolomics studies, when used in conjunction with isotope tracing, can identify and quantify the downstream metabolites that incorporate the 13C label from this compound. acs.org This allows researchers to trace the path of the labeled carbon atom, confirming pathway activities and discovering novel metabolic routes. nih.gov For instance, the detection of 13C-labeled intermediates in glycolysis or the pentose (B10789219) phosphate pathway (PPP) after administration of this compound would provide direct evidence of mannose entering these pathways.

Fluxomics, or Metabolic Flux Analysis (MFA), takes this a step further by using the isotopic labeling patterns in metabolites to calculate the rates (fluxes) of metabolic reactions. nih.govfrontiersin.org By introducing this compound and measuring the distribution of 13C in various metabolites over time, researchers can construct a metabolic model and quantify the flux through different pathways. frontiersin.orgbiorxiv.org For example, 13C-MFA can determine the proportion of mannose that is isomerized to fructose-6-phosphate (B1210287) and enters glycolysis versus the proportion that is utilized in glycosylation reactions. elifesciences.org

Below is an interactive data table summarizing a hypothetical experimental design for a combined metabolomics and fluxomics study using this compound.

ParameterDescriptionRationale
Isotopic TracerThis compound (99% purity)The specific labeling at the C1 position allows for precise tracking of the carbon atom through initial metabolic conversions. isotope.com
Cell Culture ModelHuman cancer cell line with known mannose sensitivity (e.g., MPI-low cells) elifesciences.orgTo investigate the metabolic fate of mannose in a system where its metabolism is of particular interest. elifesciences.org
Labeling ConditionCulture media containing this compound as the primary tracer.To ensure that the observed labeling patterns are primarily derived from the metabolism of the provided mannose.
Sampling Time PointsMultiple time points (e.g., 0, 1, 4, 8, 24 hours) for non-stationary MFA. frontiersin.orgTo capture the dynamic changes in metabolite labeling and calculate flux rates more accurately. frontiersin.org
Analytical PlatformsLiquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for metabolomics; Nuclear Magnetic Resonance (NMR) for structural elucidation. nih.govfrontiersin.orgTo achieve broad coverage of metabolites and accurately determine mass isotopomer distributions. researchgate.netshimadzu.com
Data AnalysisMetabolite identification and quantification, followed by computational modeling using software like INCA or OpenMebius to calculate metabolic fluxes. biorxiv.orgshimadzu.comTo translate the raw isotopic labeling data into meaningful biological insights about pathway activities. shimadzu.com

Cross-referencing with Transcriptomics and Proteomics Data

Integrating data from this compound tracing with transcriptomics and proteomics offers a multi-dimensional view of cellular metabolism, connecting metabolic function with gene expression and protein abundance. nih.gov This systems biology approach can reveal regulatory mechanisms that control metabolic pathways and provide a more comprehensive understanding of the cellular response to changes in mannose availability or metabolism. frontiersin.org

Transcriptomics, the study of the complete set of RNA transcripts, can indicate which genes related to mannose metabolism are actively being expressed. nih.gov For example, if this compound tracing reveals a high flux through a particular pathway, transcriptomic analysis can determine if the genes encoding the enzymes in that pathway are upregulated. frontiersin.org This can help to distinguish between acute metabolic changes driven by substrate availability and longer-term adaptations that involve changes in gene expression. hubrecht.eu

Proteomics, which analyzes the entire set of proteins in a cell, provides a more direct measure of the cellular machinery responsible for metabolism. bigomics.ch Cross-referencing this compound flux data with proteomic data can confirm that changes in metabolic flux are correlated with the abundance of the corresponding metabolic enzymes. nih.gov For instance, an observed increase in mannose phosphorylation could be correlated with an increased abundance of the enzyme hexokinase, as measured by proteomics.

The integration of these different "omics" datasets requires sophisticated bioinformatics tools and statistical methods. nih.gov The goal is to identify correlations and causal relationships between changes at the transcript, protein, and metabolite levels. For example, a study might find that in the presence of this compound, a specific transcription factor is activated (transcriptomics), leading to the increased expression of mannose phosphate isomerase (proteomics), which in turn results in a higher flux of mannose into the glycolytic pathway (fluxomics).

The following interactive table outlines a hypothetical integrated study design.

Omics LevelMethodologyExpected Insights
Fluxomics This compound tracing with LC-MS/MS analysis and metabolic flux modeling. biorxiv.orgQuantification of the metabolic fate of mannose and its contribution to various pathways. nih.gov
Transcriptomics Single-cell RNA sequencing (scRNA-seq) or bulk RNA-seq. frontiersin.orgrna-seqblog.comIdentification of differentially expressed genes related to carbohydrate metabolism, glycosylation, and cellular stress in response to mannose. frontiersin.org
Proteomics Mass spectrometry-based proteomics (e.g., TMT or Label-Free Quantification). bigomics.chnih.govQuantification of changes in the abundance of metabolic enzymes, transporters, and regulatory proteins involved in mannose metabolism. nih.gov
Integrated Analysis Pathway analysis, network reconstruction, and correlation studies using bioinformatics platforms. nih.govacs.orgA holistic view of how cellular systems respond to mannose, from gene regulation to metabolic output. nih.gov

By combining these powerful techniques, researchers can move beyond simple pathway mapping to a deeper understanding of the complex regulatory networks that govern cellular metabolism.

Emerging Research Directions and Methodological Advancements with L 1 13c Mannose

Development of Novel 13C-Tracer Methodologies

The use of stable isotopes like 13C has become a cornerstone in metabolic research, and the development of novel tracer methodologies continues to refine our understanding of cellular metabolism. ethz.ch L-[1-13C]mannose, a specifically labeled monosaccharide, is instrumental in these advancements. Traditional 13C metabolic flux analysis (13C-MFA) often relies on tracers like 13C-glucose to map central carbon metabolism. nih.gov However, the unique metabolic pathways of mannose necessitate the use of labeled mannose to accurately probe its specific contributions.

Recent advancements focus on targeted 13C-MFA, which, instead of aiming to quantify all metabolic fluxes, concentrates on specific reactions or pathways of interest. ethz.ch This targeted approach is particularly relevant for this compound, as it allows researchers to precisely track the entry and fate of mannose in processes like N-glycosylation, independent of the larger glucose-driven metabolic network. nih.gov For instance, studies have utilized [1,2-13C]mannose to quantify its direct contribution to N-glycan synthesis under physiological conditions. nih.gov

Furthermore, innovative analytical techniques are being paired with 13C tracers to enhance the resolution and sensitivity of metabolic flux analysis. Tandem mass spectrometry (MS/MS) is emerging as a powerful tool that provides additional labeling information, significantly improving the precision of flux estimations in complex biological systems. frontiersin.org The development of algorithms based on the Elementary Metabolite Unit (EMU) framework facilitates the efficient simulation and correction of tandem MS data, making this advanced technique more accessible for 13C-flux studies. frontiersin.org Additionally, methods combining metabolic 13C labeling with high-field nuclear magnetic resonance (NMR) spectroscopy are being used for detailed conformational analysis of high-mannose-type oligosaccharides, providing insights into the structural consequences of mannose metabolism. nih.gov

The development of novel analytical platforms, such as microfluidic capillary electrophoresis-mass spectrometry (CE-MS), offers rapid and highly accurate determination of isotopomer patterns in minute sample amounts. nih.gov This is particularly advantageous for studying organisms that are difficult to culture in large quantities. nih.gov Such methodologies, when applied with this compound, promise to reveal intricate details of mannose metabolism in a wider range of biological systems.

High-Throughput Screening Applications in Metabolic Research

High-throughput screening (HTS) is a critical technology for accelerating metabolic research and drug discovery. The integration of 13C-labeled compounds like this compound into HTS platforms is enabling rapid and large-scale investigation of metabolic phenotypes.

One promising application lies in the development of biosensor-based HTS. For example, L-tryptophan-specific biosensors have been used in conjunction with flow cytometric cell sorting (FACS) to screen mutant libraries of E. coli for enhanced L-tryptophan production. mdpi.com This approach demonstrates the potential for developing similar biosensors that respond to specific metabolites of the mannose pathway, allowing for the high-throughput screening of genetic or chemical libraries that modulate mannose metabolism.

Protoplast-based systems combined with fluorescence-activated cell sorting (FACS) are also emerging as a versatile HTS platform, particularly in plant metabolic engineering. frontiersin.org This system allows for the transient transformation of protoplasts with genes involved in specific metabolic pathways, and subsequent sorting based on the accumulation of desired metabolites. frontiersin.org For instance, protoplasts can be engineered to accumulate high levels of lipids and then sorted based on their lipid content using a fluorescent stain. frontiersin.org This methodology could be adapted to screen for factors that influence the incorporation of this compound into glycoproteins or other mannose-derived products.

Furthermore, advancements in NMR spectroscopy are facilitating high-throughput indirect quantitation of 13C-enriched metabolites. nih.gov One-dimensional (1D) 1H NMR can be used to rapidly quantify 13C-labeled molecules, providing a high-throughput avenue for metabolic analysis of various biological samples. nih.gov This technique has been demonstrated using isotopically labeled glucose and holds significant potential for the analysis of this compound and its metabolic derivatives in HTS applications. nih.gov

Advanced Computational and Modeling Frameworks for this compound Data

The increasing complexity and volume of data generated from this compound tracer studies necessitate the use of advanced computational and modeling frameworks for meaningful interpretation. These frameworks are essential for integrating diverse datasets, simulating metabolic behavior, and generating testable hypotheses.

Systems biology provides a holistic approach by creating computational models that simulate and predict the behavior of complex biological systems. numberanalytics.com These models can range from kinetic models describing the dynamics of biochemical reactions to flux balance analysis, which predicts the flow of metabolites through metabolic networks. numberanalytics.com For instance, by integrating tissue-specific gene expression data with genome-scale metabolic models (GEMs), researchers have identified that mannose metabolism is highly co-regulated in hepatocytes, adipocytes, and myocytes. e-enm.org

The evolution from "Not So Big" data, derived from targeted experiments, to "Big" data from high-throughput omics technologies has spurred new modeling efforts. researchgate.net This includes the development of "Big" data-informed GEMs and correlation network models. researchgate.net These models can be used to analyze the large datasets generated from this compound experiments, providing a systems-level understanding of its metabolic impact.

Agent-based modeling (ABM) is another advanced computational technique that is being applied to complex biological systems, such as the gut immune system. nimml.org These models simulate the interactions of individual components (agents) like cells and molecules, allowing for the observation of emergent behaviors of the system as a whole. nimml.org Such multiscale models could be employed to simulate the role of mannose and its metabolism in cellular interactions and tissue-level processes. nih.gov

Future Prospects for Understanding Complex Biological Systems through Mannose Metabolism

The study of mannose metabolism, facilitated by tools like this compound, holds significant promise for unraveling the complexities of various biological systems and disease states.

A key area of future research is the role of mannose in cancer metabolism. Evidence suggests that mannose can inhibit the growth of certain cancer cells, particularly those with low levels of the enzyme mannose phosphate (B84403) isomerase (MPI). elifesciences.org The accumulation of mannose-6-phosphate (B13060355) in these cells can disrupt glycolysis and impair the synthesis of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA replication. elifesciences.org Future studies using this compound will be crucial for dissecting the precise metabolic remodeling that occurs in cancer cells upon mannose treatment and for identifying new therapeutic strategies that exploit this metabolic vulnerability. elifesciences.orgelifesciences.org

The interplay between mannose metabolism and the immune system is another exciting frontier. The mannose receptor, a C-type lectin found on the surface of immune cells, plays a critical role in recognizing and clearing glycoproteins, including those with high-mannose N-glycans. researchgate.net This receptor is essential for maintaining serum glycoprotein (B1211001) homeostasis and is involved in the immune response to pathogens. researchgate.net this compound can be used to trace the fate of mannose in the synthesis of glycoproteins that interact with the mannose receptor, providing insights into the regulation of immune responses.

Furthermore, understanding the systemic effects of mannose is crucial. Mannose metabolism is not isolated; it is integrated with central carbon metabolism and can have wide-ranging physiological consequences. nih.gov For example, altered mannose levels have been linked to diabetic complications and can be toxic in certain organisms like honeybees. nih.gov Systems biology approaches, powered by data from this compound tracer studies, will be instrumental in building comprehensive models of mannose metabolism at the whole-organism level. numberanalytics.com These models will help to explain the diverse and sometimes paradoxical effects of mannose and could inform the development of therapies for metabolic diseases. e-enm.orgnih.gov

Q & A

Q. What are the primary applications of L-[1-13C]mannose in metabolic studies?

this compound is used to trace metabolic pathways via isotopic labeling, particularly in carbohydrate metabolism. For example, feeding experiments with this compound in bacterial strains (e.g., capuramycin biosynthesis) enable tracking of carbon incorporation into glycosidic moieties using 13C NMR. This method revealed an 11-fold enrichment of 13C at the C-1′′ position in β-D-mannopyranuronate .

Q. How is this compound synthesized, and what are its purity considerations?

this compound is synthesized via enzymatic or chemical epimerization of labeled precursors (e.g., D-[1-13C]glucose). Purity is critical for isotopic tracing; contaminants can skew NMR or mass spectrometry data. Protocols recommend verifying isotopic enrichment (>99% 13C at C1) via 13C NMR, where distinct peaks at δ = 97.0 ppm (β-pyranose) and δ = 93.2 ppm (α-pyranose) confirm positional specificity .

Q. What experimental controls are essential when using this compound in tracer studies?

Controls should include:

  • Unlabeled mannose to distinguish natural isotope abundance from experimental signals.
  • Negative controls (e.g., enzyme inhibitors) to validate pathway specificity.
  • Internal standards (e.g., D-[UL-13C6]idose) to normalize NMR or LC-MS data .

Advanced Research Questions

Q. How can researchers resolve conflicting data in 13C-NMR spectra when using this compound?

Contradictions may arise from unexpected isotopic scrambling or side reactions. For instance, a study on glucose-to-mannose epimerization using Sn-beta zeolites observed δ = 71.8–72.4 ppm peaks (C2-13C in mannose) instead of C1-13C signals (δ = 94.6–95.1 ppm), indicating a 1,2-carbon shift mechanism. Researchers must cross-validate NMR data with HPLC to confirm product identity .

Q. What are the challenges in quantifying this compound uptake rates in heterogeneous cell populations?

Variability in cell permeability or transporter expression can skew uptake kinetics. To mitigate this:

  • Use flow cytometry with fluorescent analogs (e.g., 2-NBDG) to correlate 13C uptake with cell-specific markers.
  • Apply compartmental modeling to distinguish extracellular vs. intracellular isotope pools .

Q. How does the stereochemistry of this compound influence its metabolic fate compared to D-isomers?

L-mannose is a non-natural enantiomer, requiring studies on enzyme stereospecificity. For example, α-mannosidases may exhibit lower activity toward L-mannose, necessitating kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes. NMR-based binding assays can further probe active-site interactions .

Methodological Best Practices

Q. What protocols ensure reproducibility in isotopic tracing experiments with this compound?

  • Sample preparation : Lyophilize labeled mannose to prevent hydrolysis and store at -80°C.
  • NMR calibration : Use D2O as a lock signal and reference peaks (e.g., TSP for 1H/13C).
  • Data reporting : Include raw spectra, integration values, and error margins (e.g., ±5% for 13C enrichment) .

Q. How should researchers design a time-course experiment to track this compound metabolism?

  • Sampling intervals : Collect timepoints at 0, 15, 30, 60, and 120 minutes to capture dynamic flux.
  • Quenching : Rapidly freeze samples in liquid N2 to halt enzymatic activity.
  • Data analysis : Use software like Isodyn or INCA for metabolic flux analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.